molecular formula C18H16F2N2O3 B2465709 N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide CAS No. 1355513-03-9

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide

Cat. No.: B2465709
CAS No.: 1355513-03-9
M. Wt: 346.334
InChI Key: FZLVSAHBAYTIQP-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide is a complex organic compound with a unique structure that includes cyano, difluorophenyl, and methoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 3-(2-methoxyethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl and methoxyethoxy groups can participate in various binding interactions. These interactions can modulate biological pathways and influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-fluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide
  • N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-24-7-8-25-14-4-2-3-12(9-14)18(23)22-17(11-21)15-6-5-13(19)10-16(15)20/h2-6,9-10,17H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVSAHBAYTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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